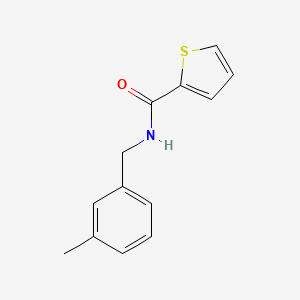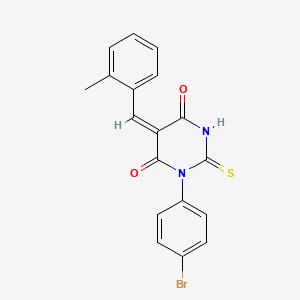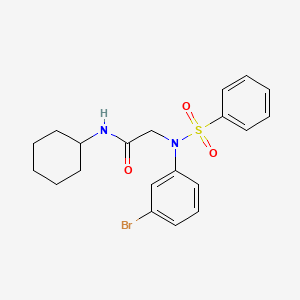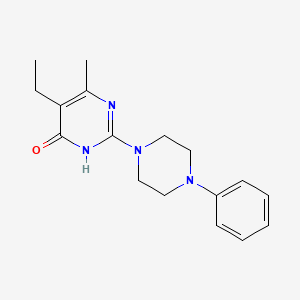
N-(3-methylbenzyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbenzyl)-2-thiophenecarboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole-based synthetic cannabinoids and is structurally similar to the well-known compound JWH-018.
作用機序
The mechanism of action of N-(3-methylbenzyl)-2-thiophenecarboxamide involves the activation of the CB1 and CB2 receptors, which are located throughout the body. When these receptors are activated, they trigger a cascade of signaling pathways that result in various physiological effects. This compound has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. When administered, this compound can cause a range of effects, including euphoria, relaxation, altered perception, and increased heart rate. However, the exact effects of this compound can vary depending on the dose, route of administration, and individual sensitivity.
実験室実験の利点と制限
One of the main advantages of using N-(3-methylbenzyl)-2-thiophenecarboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using this compound is its potential for abuse and dependence, which can complicate the interpretation of research findings.
将来の方向性
There are several future directions for research on N-(3-methylbenzyl)-2-thiophenecarboxamide. One potential area of investigation is the development of new synthetic cannabinoids that are more selective and less prone to abuse. Another direction is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, researchers may explore the potential therapeutic applications of this compound and other synthetic cannabinoids for the treatment of various medical conditions.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential applications in studying the endocannabinoid system. This compound acts as a potent agonist of the CB1 and CB2 receptors and has been used to investigate the effects of synthetic cannabinoids on the central nervous system. While this compound has several advantages for lab experiments, it also has limitations due to its potential for abuse and dependence. Nonetheless, there are several future directions for research on this compound, including the development of new synthetic cannabinoids and the exploration of its therapeutic potential.
合成法
N-(3-methylbenzyl)-2-thiophenecarboxamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzyl chloride with thiophene-2-carboxylic acid, followed by cyclization and amidation. The final product is obtained in the form of a white powder, which is soluble in organic solvents such as ethanol and methanol.
科学的研究の応用
N-(3-methylbenzyl)-2-thiophenecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound acts as a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. Researchers have used this compound to investigate the effects of synthetic cannabinoids on the central nervous system, including their impact on memory, cognition, and motor function.
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-4-2-5-11(8-10)9-14-13(15)12-6-3-7-16-12/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJYMXIJRULCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6032425.png)
![2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6032426.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6032433.png)
![4-[1-(mesitylsulfonyl)-2-pyrrolidinyl]-3,5-dimethylisoxazole](/img/structure/B6032439.png)
![4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032451.png)
![methyl 3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6032459.png)

![1-methyl-4-{3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6032484.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)

![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6032522.png)
